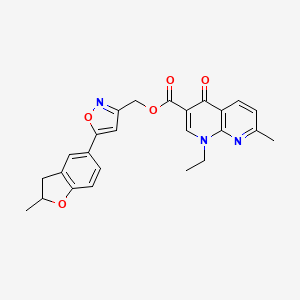

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

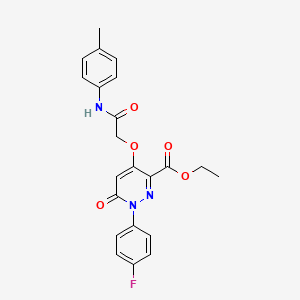

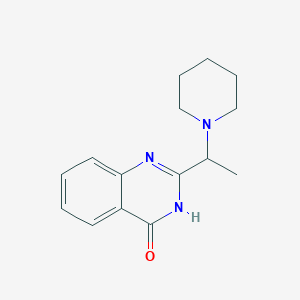

The molecular structure of this compound is quite complex, featuring a benzofuran group, an isoxazole group, and a naphthyridine group. The benzofuran group consists of a fused benzene and furan ring . The isoxazole group is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The naphthyridine group is a two-ring system containing four nitrogen atoms.Scientific Research Applications

Synthesis and Biological Activity

Compounds related to the structure of interest have been synthesized and investigated for their biological activities. For instance, derivatives of benzo[b][1,6]naphthyridine have shown potent cytotoxicity against various cancer cell lines. These compounds, particularly 4-N-[2-(dimethylamino)ethyl]carboxamides, demonstrated growth inhibitory properties against murine P388 leukemia and Lewis lung carcinoma, with some exhibiting IC50 values <10 nM (Deady et al., 2005).

Chemical Synthesis and Luminescence Properties

The chemical synthesis of related compounds has been explored, highlighting the potential of these molecules in various applications, including luminescence. For example, the synthesis of methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates through three-component condensation demonstrated the ability to create compounds with specific spectral luminescence properties (Kozlov et al., 2010).

Neuroprotective Properties

Significant research has focused on the neuroprotective properties of naphthyridine derivatives. Ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate (ITH4012) has been identified as a novel acetylcholinesterase inhibitor with neuroprotective properties, reducing cell death induced by various compounds in bovine chromaffin cell and human neuroblastoma cell line SH-SY5Y (Orozco et al., 2004).

Catalysis and Organic Synthesis

The exploration of catalyzed reactions to synthesize naphthyridine derivatives has expanded the toolkit for chemical synthesis. An efficient approach for the silver-catalyzed tandem synthesis of highly functionalized naphthyridines showcases the versatility of these compounds in organic synthesis (Verma et al., 2013).

properties

IUPAC Name |

[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O5/c1-4-28-12-20(23(29)19-7-5-14(2)26-24(19)28)25(30)31-13-18-11-22(33-27-18)16-6-8-21-17(10-16)9-15(3)32-21/h5-8,10-12,15H,4,9,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXYGYMPEVYGKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OC(C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)

![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)

![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)

![8-(2-Aminoethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2784515.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile](/img/structure/B2784518.png)

![4-methoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2784520.png)

![N-[1-ethyl-3-(4-methoxyphenyl)-4-oxoquinolin-2-yl]furan-2-carboxamide](/img/structure/B2784521.png)

![N-(2-bromo-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2784527.png)